phosphanium bromide CAS No. 890136-66-0](/img/structure/B12611416.png)
[(2-Iodo-4,5-dimethoxyphenyl)methyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide is a complex organic compound that features a unique combination of iodine, methoxy groups, and a triphenylphosphonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide typically involves the reaction of 2-iodo-4,5-dimethoxybenzyl bromide with triphenylphosphine. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the triphenylphosphonium group.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium or nickel catalysts are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Chemistry
In chemistry, (2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for constructing complex molecules.
Biology and Medicine
In biological and medicinal research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ability to undergo various chemical reactions makes it a versatile building block for drug discovery and development.
Industry
In industry, (2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide can be used in the production of advanced materials. Its incorporation into polymers or other materials can impart unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide involves its ability to interact with various molecular targets. The triphenylphosphonium group can facilitate the compound’s entry into cells, where it can interact with cellular components. The iodine and methoxy groups can participate in further chemical reactions, leading to the formation of bioactive species.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4,5-dimethoxyphenyl)methylphosphanium bromide
- (2-Chloro-4,5-dimethoxyphenyl)methylphosphanium bromide
- (2-Fluoro-4,5-dimethoxyphenyl)methylphosphanium bromide
Uniqueness
(2-Iodo-4,5-dimethoxyphenyl)methylphosphanium bromide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. This makes it particularly valuable in synthetic chemistry for creating novel compounds with unique properties.
Properties
CAS No. |
890136-66-0 |
|---|---|
Molecular Formula |
C27H25BrIO2P |
Molecular Weight |
619.3 g/mol |
IUPAC Name |
(2-iodo-4,5-dimethoxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H25IO2P.BrH/c1-29-26-18-21(25(28)19-27(26)30-2)20-31(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24;/h3-19H,20H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QMVBZRSNLCPVFC-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)

![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
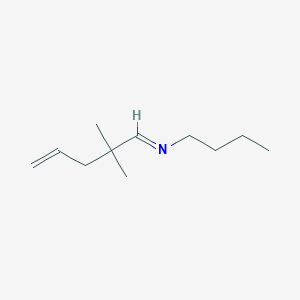
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)
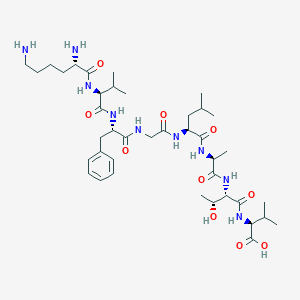
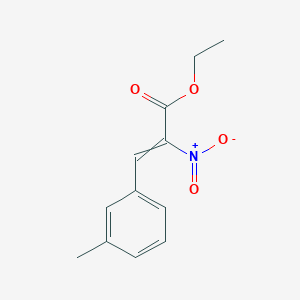
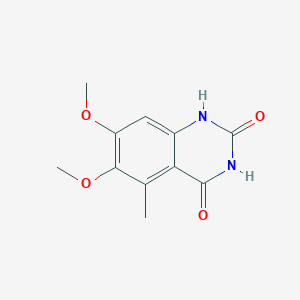
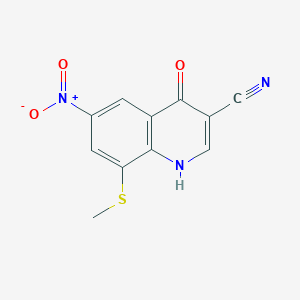
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)
